

# (E)-Methyl 3-(4-cyanophenyl)acrylate: A Technical Overview

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## Compound of Interest

Compound Name: (E)-Methyl 3-(4-cyanophenyl)acrylate

Cat. No.: B1148188

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This technical guide provides a comprehensive overview of **(E)-Methyl 3-(4-cyanophenyl)acrylate**, an organic compound with significant applications in synthetic chemistry and materials science. The document details its chemical structure, physical properties, synthesis protocols, and characterization data, serving as a crucial resource for professionals in research and development.

## Core Chemical and Physical Data

**(E)-Methyl 3-(4-cyanophenyl)acrylate** is an electron-deficient cinnamate ester characterized by a para-substituted cyano group on the phenyl ring.<sup>[1]</sup> This structure creates a conjugated system extending from the aromatic ring to the methyl ester functionality, making it a valuable intermediate in organic synthesis.<sup>[2]</sup> Its key identifiers and physical properties are summarized below.

Parameter	Data	Reference
IUPAC Name	methyl (E)-3-(4-cyanophenyl)prop-2-enoate	[1][2]
CAS Number	67472-79-1	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	187.19 g/mol	[1][2][3]
Melting Point	98-103 °C	[3]
SMILES String	<chem>COC(=O)C=CC1=CC=C(C=C1)C#N</chem>	[1][2]
InChI Key	CDZMIJFSAZPYEZ-VOTSOKGWSA-N	[1][2]
InChI	InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+	[1][2]
Synonyms	Methyl (E)-3-(4-cyanophenyl)acrylate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)-	[2][3]

## Synthesis Protocols

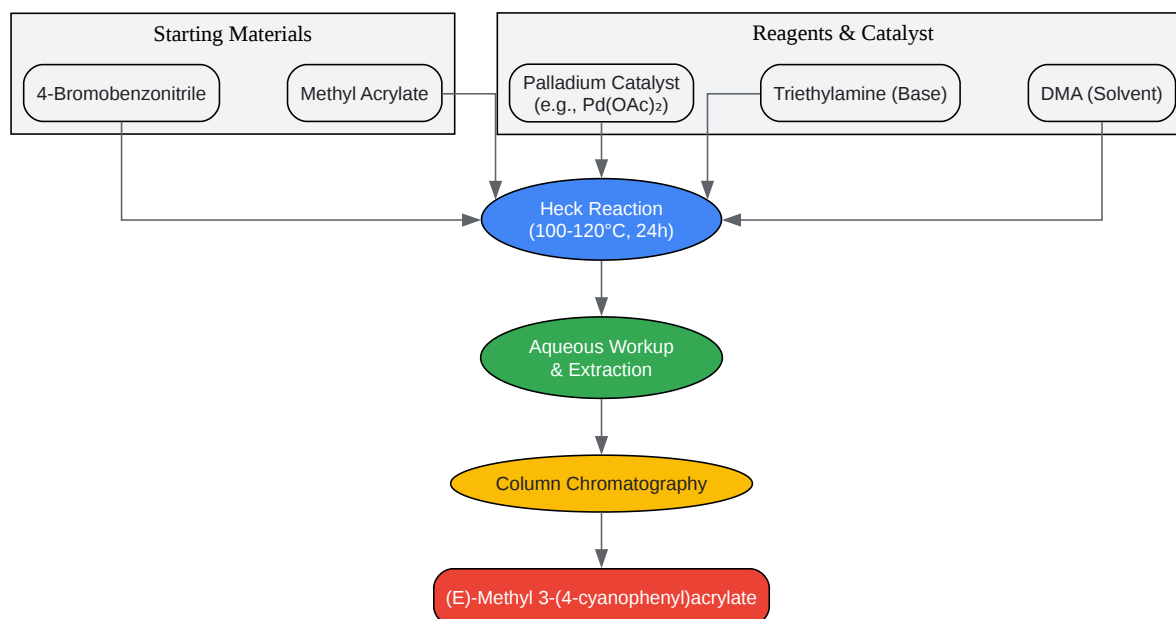
The synthesis of **(E)-Methyl 3-(4-cyanophenyl)acrylate** can be accomplished through several established methods. The two primary routes are the Palladium-Catalyzed Heck Reaction and the Morita-Baylis-Hillman Reaction.

### Palladium-Catalyzed Heck Reaction

This method involves the cross-coupling of 4-bromobenzonitrile with methyl acrylate.<sup>[2]</sup> It is a reliable method for forming the carbon-carbon double bond with stereoselectivity for the (E)-isomer.

## Experimental Protocol:

- **Reactant Preparation:** In a suitable reaction vessel, combine 4-bromobenzonitrile (1.0 eq) and methyl acrylate (1.2 eq).
- **Solvent and Base Addition:** Dissolve the reactants in N,N-dimethyl acetamide (DMA). Add triethylamine (2.0 eq) to the mixture to act as a base.
- **Catalyst Introduction:** Add a palladium catalyst, such as Palladium(II) acetate (0.02 eq), along with a suitable phosphine ligand like triphenylphosphine (0.04 eq).
- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup and Purification:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **(E)-Methyl 3-(4-cyanophenyl)acrylate**.



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Caption: Palladium-Catalyzed Heck Reaction Workflow.

## Morita-Baylis-Hillman (MBH) Reaction

This reaction provides an alternative route by reacting 4-cyanobenzaldehyde with methyl acrylate in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).<sup>[2][4]</sup>

Experimental Protocol:

- **Reactant and Catalyst:** In a reaction flask, mix 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (1.5 eq). Add DABCO (0.3 eq) as the catalyst.<sup>[4]</sup>

- **Reaction Conditions:** The reaction is typically performed neat (without solvent) or in a polar aprotic solvent like DMF or DMSO. Stir the mixture at room temperature for 24-72 hours.[4] The reaction progress can be monitored by TLC.
- **Workup and Purification:** Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the DABCO catalyst, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo. The resulting crude product, a hydroxylated intermediate, is then dehydrated (often via mesylation followed by elimination) to yield the final acrylate product. Purify the final compound by column chromatography.

## Spectroscopic Characterization

Confirmation of the chemical structure of **(E)-Methyl 3-(4-cyanophenyl)acrylate** is achieved through various spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl ester protons.[2] The coupling constant (J-value) between the two vinylic protons is characteristically large (typically >15 Hz), which confirms the trans or (E) stereochemistry of the double bond.[2]
  - $^{13}\text{C}$  NMR: The carbon spectrum will show signals corresponding to the cyano carbon, the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, and the methyl carbon.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak  $[\text{M}]^+$  would correspond to its molecular weight of 187.19 g/mol .[2] Fragmentation patterns can provide further structural information. A mass spectrum for this compound has been reported.[5]

## Applications and Research Significance

**(E)-Methyl 3-(4-cyanophenyl)acrylate** serves as a versatile building block in organic synthesis. Its electron-deficient nature and multiple functional groups make it suitable for:

- Donor-Acceptor Material Development: The cyano group acts as an electron-withdrawing group, making the molecule useful in the design of materials with specific electronic properties for applications in organic electronics.[1]
- Conjugate Addition Studies: The acrylate moiety is an excellent Michael acceptor, allowing for conjugate addition reactions to introduce new functional groups.[1]
- Intermediate for Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds and functional polymers.[1] While the compound itself is not highlighted for specific biological activities, related structures have been investigated for antibacterial and antioxidant properties, suggesting potential avenues for future drug development research.[4][6]

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